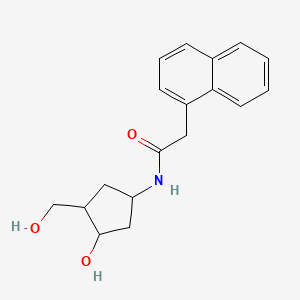
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide, commonly known as HCA or hydroxycitric acid, is a chemical compound found in various plants, particularly in the rind of Garcinia cambogia fruit. It has been extensively studied for its potential health benefits, including weight loss, appetite suppression, and blood sugar regulation.
Mecanismo De Acción
The mechanism of action of HCA is not fully understood, but it is believed to work by inhibiting the enzyme citrate lyase, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, HCA may reduce the conversion of excess carbohydrates into fat and promote the breakdown of stored fat. HCA may also increase the levels of serotonin, a neurotransmitter that regulates mood and appetite, which may contribute to its appetite-suppressing effects.
Biochemical and Physiological Effects:
HCA has been shown to have several biochemical and physiological effects, including reducing the levels of triglycerides, LDL cholesterol, and total cholesterol in the blood. It may also improve insulin sensitivity and glucose metabolism, which may be beneficial for individuals with type 2 diabetes. HCA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HCA has several advantages for lab experiments, including its availability, affordability, and ease of use. It can be easily synthesized or extracted from plant sources, and its effects can be easily measured using various biochemical and physiological assays. However, HCA also has several limitations, including its variability in purity and potency, which may affect the reproducibility of results. It may also have potential interactions with other compounds, which may affect its effectiveness and safety.
Direcciones Futuras
There are several future directions for research on HCA, including further elucidation of its mechanism of action, optimization of its synthesis and purification methods, and evaluation of its potential applications in other areas, such as cancer prevention and treatment. Additionally, further clinical trials are needed to evaluate the long-term safety and effectiveness of HCA supplementation in various populations.
Métodos De Síntesis
HCA can be synthesized through various methods, including extraction from Garcinia cambogia fruit rind, chemical synthesis, and fermentation. The most commonly used method is the extraction method, which involves the use of solvents to extract HCA from the fruit rind. The extracted HCA is then purified using chromatography techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
HCA has been extensively studied for its potential health benefits, particularly in the areas of weight loss, appetite suppression, and blood sugar regulation. Several clinical trials have been conducted to evaluate the effectiveness of HCA in these areas. One study found that HCA supplementation significantly reduced body weight, body mass index, and waist circumference in overweight individuals compared to placebo. Another study found that HCA supplementation significantly reduced appetite and food intake in overweight women.
Propiedades
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-11-14-8-15(10-17(14)21)19-18(22)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,14-15,17,20-21H,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCTWGCLWMBLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2555795.png)

![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2555807.png)
![5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2555808.png)



![2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide](/img/structure/B2555813.png)